molecular formula C15H27NO B11106879 N,3-dicyclohexylpropanamide CAS No. 84359-57-9

N,3-dicyclohexylpropanamide

Cat. No.: B11106879
CAS No.: 84359-57-9
M. Wt: 237.38 g/mol
InChI Key: PODBQASBZJHUAC-UHFFFAOYSA-N
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Description

N,3-Dicyclohexylpropanamide is an organic compound with the molecular formula C15H27NO It is characterized by the presence of two cyclohexyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,3-Dicyclohexylpropanamide can be synthesized through the reaction of cyclohexylamine with 3-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,3-Dicyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted amides.

Scientific Research Applications

N,3-Dicyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3-dicyclohexylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dicyclohexylpropanamide is unique due to the presence of two cyclohexyl groups, which can influence its chemical reactivity and physical properties. This structural feature can enhance its stability and interaction with other molecules, making it distinct from its analogs.

Properties

CAS No.

84359-57-9

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

N,3-dicyclohexylpropanamide

InChI

InChI=1S/C15H27NO/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h13-14H,1-12H2,(H,16,17)

InChI Key

PODBQASBZJHUAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2CCCCC2

solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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